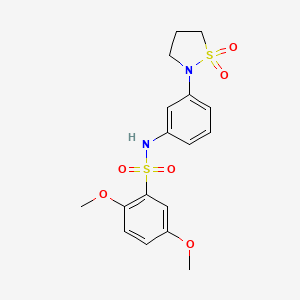

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 2,5-dimethoxybenzenesulfonamide moiety linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. Sulfonamides are well-established in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-15-7-8-16(25-2)17(12-15)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNERJVBKBIJRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound characterized by its unique molecular structure, which includes a sulfonamide group and a dioxidoisothiazolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₅S

- Molecular Weight : 342.38 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored through various studies and research findings. Below are key areas of focus regarding its biological effects:

1. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies demonstrate its ability to inhibit cell proliferation and induce apoptosis in human cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12 | Inhibition of mitochondrial function |

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Inflammatory Markers

A study conducted on LPS-stimulated RAW264.7 macrophages demonstrated that treatment with the compound resulted in a significant reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), highlighting its potential for treating inflammatory conditions.

3. Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, preliminary tests suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It alters the expression levels of inflammatory mediators through inhibition of NF-kB signaling pathways.

- Cell Cycle Arrest : The compound disrupts the normal progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint.

Comparison with Similar Compounds

Structural and Functional Analogues

TAK632 (Pan-RAF Inhibitor)

TAK632, a benzothiazole-based pan-RAF inhibitor, shares functional similarities with sulfonamides due to its sulfonamide-like pharmacophore (e.g., hydrogen-bonding substituents). However, its mechanism involves stabilizing BRAF dimers to overcome drug resistance in melanoma . In contrast, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethoxybenzenesulfonamide lacks the benzothiazole core and trifluoromethyl groups critical for TAK632’s RAF binding. This structural divergence suggests distinct target profiles.

Celecoxib (COX-2 Inhibitor)

Celecoxib, a diaryl sulfonamide, inhibits cyclooxygenase-2 (COX-2) via its sulfonamide group and pyrazole ring. The target compound’s dimethoxybenzenesulfonamide moiety may offer enhanced selectivity compared to Celecoxib’s broader off-target effects, though this requires validation.

Sunitinib (Kinase Inhibitor)

Sunitinib, a multi-kinase inhibitor, employs a pyrrole and indole scaffold. Unlike Sunitinib’s bulkier structure, the target compound’s compact isothiazolidinone dioxide group may improve solubility and reduce metabolic instability.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is outlined below:

| Property | N-(3-(1,1-dioxido...) Benzenesulfonamide | TAK632 | Celecoxib |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (estimated) | 540.5 g/mol | 381.4 g/mol |

| LogP (Lipophilicity) | ~2.5 (predicted) | 4.1 | 3.5 |

| Key Functional Groups | Dimethoxy, isothiazolidinone dioxide | Benzothiazole, trifluoromethyl | Pyrazole, sulfonamide |

| Primary Target | Hypothesized kinase/enzyme | BRAF/RAF dimers | COX-2 |

Mechanistic Insights and Resistance Profiles

TAK632’s ability to induce BRAF dimerization highlights the importance of dimer-stabilizing motifs in overcoming resistance . The target compound’s isothiazolidinone dioxide group may similarly influence protein conformations, though its impact on dimerization remains unexplored.

Assay Relevance

Cytotoxicity assays, such as the Mosmann MTT assay , are critical for evaluating sulfonamide derivatives. While TAK632’s potency was assessed via kinase activity assays, the target compound’s efficacy would require similar biochemical and cellular profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.